

Application Notes and Protocols for BRD4 Degradator AT1 Western Blot Analysis

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Compound of Interest

Compound Name: BRD4 degrader AT1

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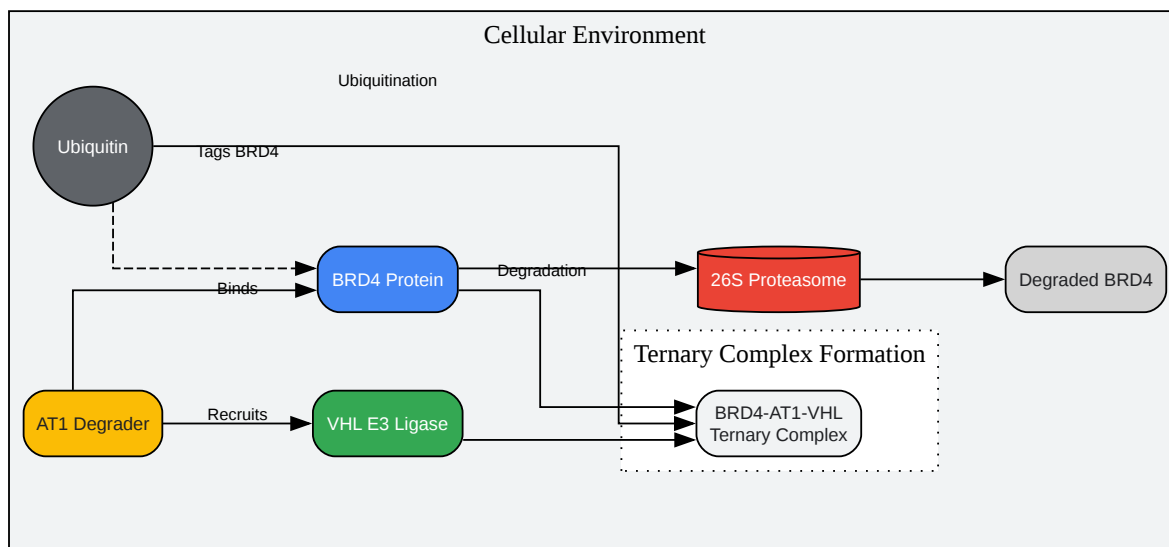
These application notes provide a detailed protocol for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation in response to treatment with the PROTAC degrader AT1 using Western blot analysis.

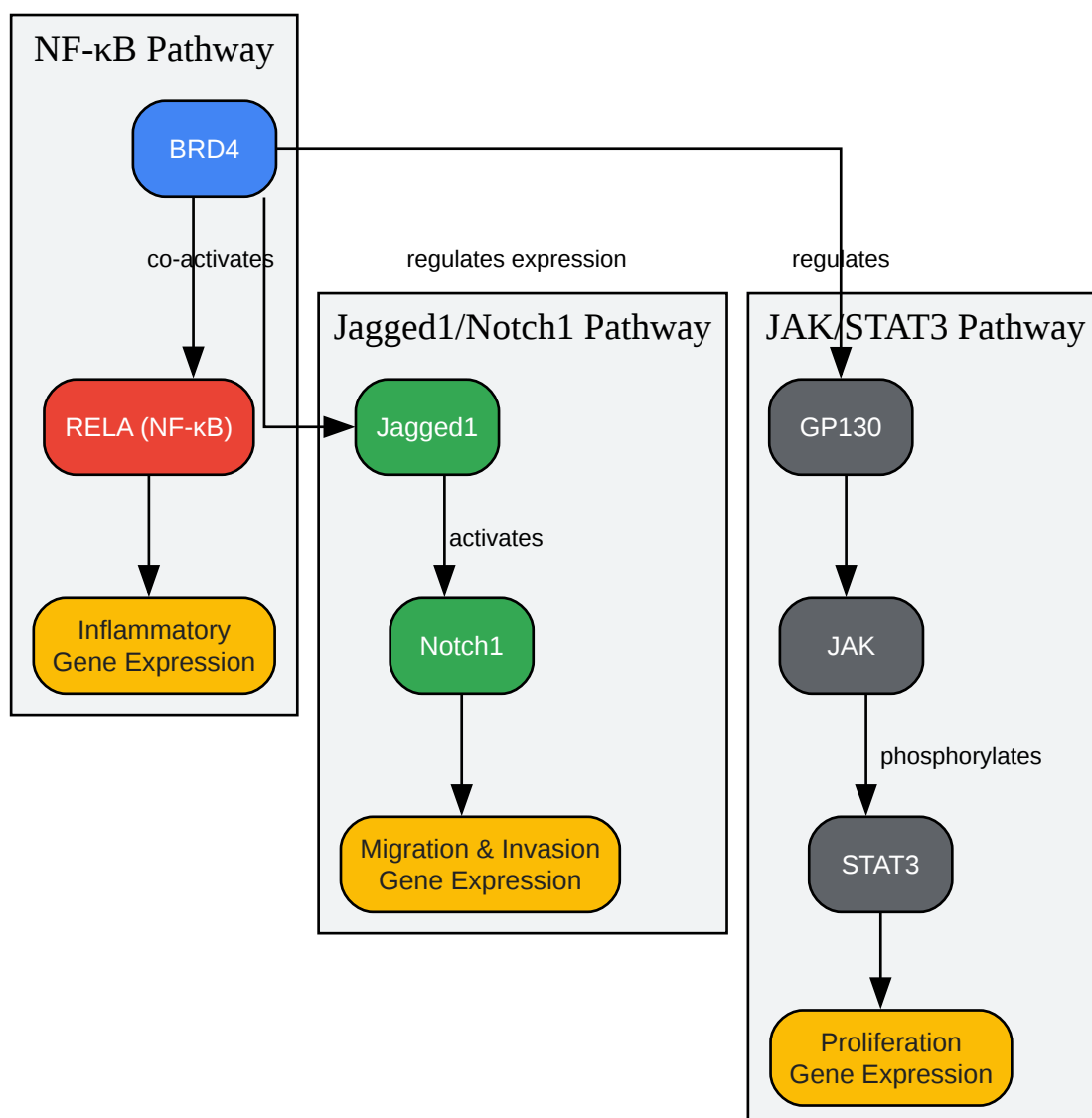
Introduction

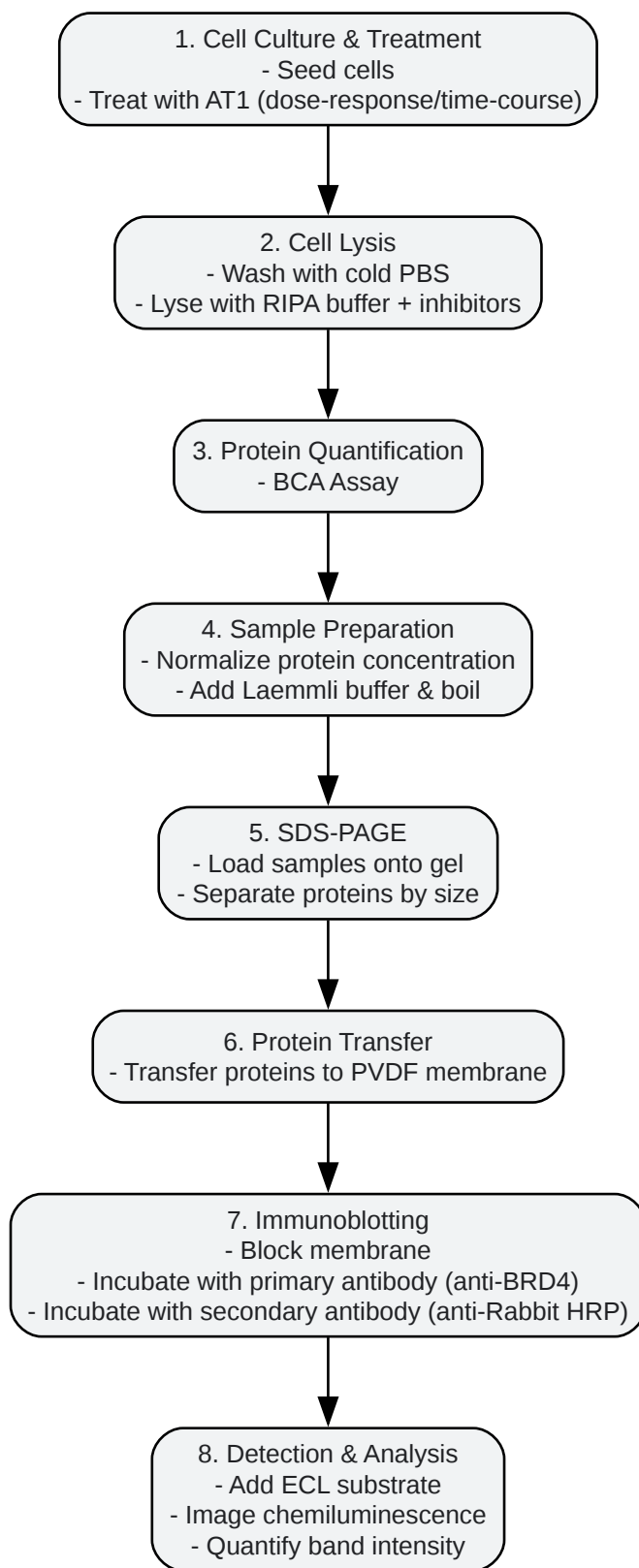
AT1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD4.^[1] It functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.^{[1][2]} Western blotting is a fundamental technique to confirm the efficacy and specificity of AT1 by measuring the reduction in BRD4 protein levels within cells.^{[3][4]}

Mechanism of Action of AT1

AT1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.^[1] This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.^[2] This targeted degradation approach allows for the selective removal of BRD4 protein, enabling the study of its downstream effects.







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References

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